molecular formula C24H24ClFN6O2 B2995771 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898427-91-3

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2995771
CAS RN: 898427-91-3
M. Wt: 482.94
InChI Key: ACRUKOBXIHFIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24ClFN6O2 and its molecular weight is 482.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a broader class of chemicals that involve sophisticated synthesis processes. Researchers have developed methods to synthesize novel purine linked piperazine derivatives aimed at identifying potent inhibitors against specific biological targets, such as Mycobacterium tuberculosis. These compounds are designed to disrupt critical biological pathways, such as the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects. For example, Konduri et al. (2020) outlined a synthesis method for a series of purine-2,6-dione linked piperazine derivatives, demonstrating significant anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv in some analogues, which showcased greater potency relative to current clinical drugs like Ethambutol (Konduri et al., 2020).

Biological Activities

The scientific exploration of this compound extends into the study of its luminescent properties and potential in photo-induced electron transfer. Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, revealing the potential of such structures in fluorescence-based applications and providing insights into the mechanisms of photo-induced electron transfer (Gan et al., 2003).

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-4-8-19(26)9-5-17)23(27-21)31-12-10-30(11-13-31)14-16-2-6-18(25)7-3-16/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUKOBXIHFIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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